molecular formula C22H15N B164942 Benzo(g)chrysene-9,10-imine CAS No. 132335-20-7

Benzo(g)chrysene-9,10-imine

Cat. No. B164942
M. Wt: 293.4 g/mol
InChI Key: PVJBULRDYUGSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(g)chrysene-9,10-imine (BCI) is a polycyclic aromatic hydrocarbon (PAH) that has been found to be highly carcinogenic. It is a potent mutagen and has been shown to cause DNA damage in both in vitro and in vivo studies. Due to its carcinogenic properties, BCI has been extensively studied in the field of cancer research.

Mechanism Of Action

The mechanism of action of Benzo(g)chrysene-9,10-imine is not fully understood. However, it is believed that Benzo(g)chrysene-9,10-imine forms DNA adducts, which can lead to mutations and cancer. Benzo(g)chrysene-9,10-imine has been shown to induce the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Benzo(g)chrysene-9,10-imine has also been found to inhibit apoptosis, which is programmed cell death that eliminates damaged cells.

Biochemical And Physiological Effects

Benzo(g)chrysene-9,10-imine has been shown to induce tumors in various organs, including the lungs, liver, and skin. It has also been found to cause DNA damage in various cell types, including human lung cells and mouse liver cells. Benzo(g)chrysene-9,10-imine has been shown to induce oxidative stress, which can lead to inflammation and DNA damage. Benzo(g)chrysene-9,10-imine has also been found to affect the immune system, specifically by suppressing the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Benzo(g)chrysene-9,10-imine in lab experiments is its potent carcinogenic properties. This makes it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation is that Benzo(g)chrysene-9,10-imine is highly toxic and must be handled with extreme caution. Another limitation is that Benzo(g)chrysene-9,10-imine is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research on Benzo(g)chrysene-9,10-imine. One area of interest is the development of biomarkers for Benzo(g)chrysene-9,10-imine exposure. Biomarkers are measurable indicators of exposure or effect, and can be used to monitor the health effects of Benzo(g)chrysene-9,10-imine exposure. Another area of interest is the development of new treatments for Benzo(g)chrysene-9,10-imine-induced cancer. This could involve the identification of new drug targets or the development of new drugs that can block the carcinogenic effects of Benzo(g)chrysene-9,10-imine. Finally, there is a need for further research on the environmental and occupational exposure to Benzo(g)chrysene-9,10-imine, and the health effects of such exposure.

Synthesis Methods

Benzo(g)chrysene-9,10-imine can be synthesized by the reaction of benzo(g)chrysene with nitrous acid. The reaction yields a mixture of Benzo(g)chrysene-9,10-imine and its isomer, benzo(g)chrysene-11,12-imine. The two isomers can be separated by column chromatography. The purity of the synthesized Benzo(g)chrysene-9,10-imine can be confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Benzo(g)chrysene-9,10-imine has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. Benzo(g)chrysene-9,10-imine has also been found to be mutagenic in bacterial and mammalian cells. The mutagenic properties of Benzo(g)chrysene-9,10-imine are believed to be due to its ability to form DNA adducts. DNA adducts are covalent bonds between the chemical and the DNA molecule, which can cause mutations and lead to cancer.

properties

CAS RN

132335-20-7

Product Name

Benzo(g)chrysene-9,10-imine

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

16-azahexacyclo[12.9.0.02,7.08,13.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,18,20,22-decaene

InChI

InChI=1S/C22H15N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-22(20)23-21/h1-12,21-23H

InChI Key

PVJBULRDYUGSDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64

synonyms

enzo(g)chrysene-9,10-imine
BgC-I

Origin of Product

United States

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